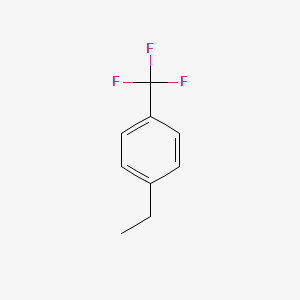

![molecular formula C24H19ClN2O3S2 B2613917 [3-Amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone CAS No. 866865-35-2](/img/structure/B2613917.png)

[3-Amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

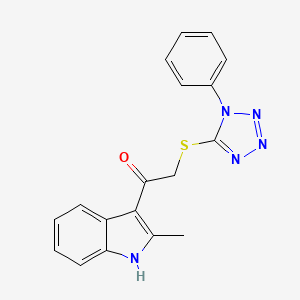

“[3-Amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone” is a chemical compound with the molecular formula C24H19ClN2O3S2 and a molecular weight of 483 . It is not intended for human or veterinary use and is primarily used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C24H19ClN2O3S2. This indicates that it contains 24 carbon atoms, 19 hydrogen atoms, one chlorine atom, two nitrogen atoms, three oxygen atoms, and two sulfur atoms. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Its reactivity would be influenced by the functional groups present in its structure, including the amino, sulfonyl, and carbonyl groups .Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

- The synthesis of conformationally restricted analogues of 2-amino-3-benzoylthiophenes, demonstrating their potential as allosteric enhancers at the A(1) adenosine receptor, highlights the chemical versatility and potential applications in drug development (Aurelio et al., 2010).

- Research into corrosion inhibition behavior and adsorption characteristics of dapsone derivatives, including thiophene analogues, on mild steel in acid medium, underscores the compound's utility in materials science and corrosion prevention (Chakravarthy et al., 2015).

Biological Activities

- The investigation of benzo[b]thiophen derivatives for pharmacological activities presents a framework for exploring the therapeutic potential of complex thiophene compounds in treating various diseases (Chapman et al., 1969).

- A study on the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which are structurally related to the queried compound, suggests its potential utility in developing new antimicrobial agents (Patel & Patel, 2017).

Material Science and Catalysis

- The synthesis and characterization of thiophene-based Schiff base derivatives, focusing on their crystal structures and DFT calculations, indicate their potential applications in material science and molecular electronics (Kaur et al., 2015).

Photodynamic Therapy and Molecular Docking

- Studies on the synthesis, spectral characterization, and docking of thiazolyl thiophene derivatives provide insights into their antibacterial activity and potential use in photodynamic therapy, showcasing the compound's relevance in medicinal chemistry (Shahana & Yardily, 2020).

Safety And Hazards

As this compound is not intended for human or veterinary use, it should be handled with care to avoid exposure. Specific safety and hazard information should be provided by the supplier and included in the material safety data sheet (MSDS) for the compound.

Future Directions

The future directions for research involving this compound are not provided in the search results. Given its complex structure and the presence of several functional groups, it could potentially be investigated for a variety of applications in fields such as medicinal chemistry or materials science .

properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3S2/c1-15-12-13-17(25)14-19(15)27-24-23(32(29,30)18-10-6-3-7-11-18)20(26)22(31-24)21(28)16-8-4-2-5-9-16/h2-14,27H,26H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNUQNHXBARUTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2613834.png)

![6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2613844.png)

![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2613845.png)

![[(3S)-Tetrahydropyran-3-yl]methanamine](/img/structure/B2613847.png)

![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2613848.png)

![N-(3-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2613849.png)

![2-(2,4-dichlorophenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2613850.png)

![2-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2613851.png)

![ethyl 2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2613852.png)